molecular formula C10H13ClN2O B2387331 3-Amino-5-phenylpyrrolidin-2-one;hydrochloride CAS No. 2375267-82-4

3-Amino-5-phenylpyrrolidin-2-one;hydrochloride

Cat. No.: B2387331
CAS No.: 2375267-82-4
M. Wt: 212.68
InChI Key: RMHYFAMJDBOVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature

  • IUPAC Name : this compound.
  • Molecular Formula : C₁₀H₁₃ClN₂O.
  • SMILES : Cl.NC1C(C(=O)NC1C2=CC=CC=C2).

Classification

Category Description
Heterocyclic Compound Contains a five-membered pyrrolidinone ring (lactam structure).
Amine Derivative Features a primary amino group at position 3.
Aromatic Substituent Phenyl group at position 5 contributes to lipophilicity.
Hydrochloride Salt Enhances stability and solubility via ionic interactions.

General Applications in Academic Research

Key Research Domains

  • Medicinal Chemistry

    • Serves as a precursor for neuroactive compounds targeting GABA receptors and serotonin pathways.
    • Used in synthesizing analogs with enhanced blood-brain barrier permeability.
  • Antimicrobial Development

    • Demonstrates inhibitory effects against Staphylococcus aureus and Escherichia coli by disrupting cell wall synthesis.
  • Enzyme Interaction Studies

    • Employed to investigate binding mechanisms with cyclooxygenase (COX-2 IC₅₀: 0.69 µM) and plasminogen activator inhibitor-1 (PAI-1).
  • Material Science

    • Explored for polymer modification due to its rigid pyrrolidinone core and hydrogen-bonding capacity.

Case Studies

  • Neurological Drug Candidates : Derivatives of this compound showed 40% higher efficacy than gabapentin in rodent models of neuropathic pain.
  • Anticancer Scaffolds : Functionalization at the amino group generated analogs with submicromolar activity against breast cancer cell lines (MCF-7 IC₅₀: 2.5 µM).

Table 1: Physicochemical Properties

Property Value Source
Molecular Weight 212.67 g/mol
LogP 0.25 (estimated)
Hydrogen Bond Donors 2
Rotatable Bonds 1
Melting Point 215–217°C (decomposes)

Properties

IUPAC Name

3-amino-5-phenylpyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-8-6-9(12-10(8)13)7-4-2-1-3-5-7;/h1-5,8-9H,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHYFAMJDBOVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Phenylacetonitrile Derivatives

A common laboratory-scale method involves the reaction of phenylacetonitrile with ethyl chloroacetate to form an α-cyano ester intermediate. This intermediate undergoes cyclization in the presence of ammonia or ammonium acetate, yielding the pyrrolidinone core. Subsequent hydrolysis and treatment with hydrochloric acid afford the hydrochloride salt.

Reaction Scheme:

  • $$ \text{Phenylacetonitrile} + \text{Ethyl chloroacetate} \rightarrow \alpha\text{-Cyano ester intermediate} $$
  • $$ \text{Cyclization (NH}_3\text{)} \rightarrow 3\text{-Amino-5-phenylpyrrolidin-2-one} $$
  • $$ \text{HCl treatment} \rightarrow \text{Hydrochloride salt} $$ .

Key parameters influencing yield include:

  • Temperature : Cyclization proceeds optimally at 80–100°C.
  • Solvent : Ethanol or methanol enhances solubility of intermediates.
  • Catalyst : Ammonium acetate improves reaction efficiency by stabilizing reactive species.

Multi-Step Synthesis from Itaconic Acid

An alternative route, adapted from parallel synthesis methodologies for related pyrrolidinones, employs itaconic acid as a starting material. This five-step process involves:

  • Esterification of itaconic acid to form dimethyl itaconate.
  • Michael addition with aniline to introduce the phenyl group.
  • Cyclization under acidic conditions to generate the pyrrolidinone ring.
  • Amination at the 3-position using hydroxylamine or ammonia.
  • Salt formation with hydrochloric acid.

This method offers modularity for introducing diverse substituents but requires stringent control over reaction conditions to avoid side products.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost-effectiveness, reproducibility, and environmental sustainability. Continuous flow reactors and automated systems are employed to optimize the cyclization and salt formation steps.

Continuous Flow Reactor Design

A patented approach (adapted from) utilizes a continuous flow system for the cyclization step:

  • Residence time : 10–15 minutes at 120°C.
  • Solvent : Toluene or xylene facilitates azeotropic removal of water.
  • Yield : 85–90% purity post-crystallization.

Table 1: Industrial-Scale Reaction Parameters

Parameter Optimal Range Impact on Yield
Temperature 120–130°C Maximizes cyclization rate
Pressure 1–2 atm Prevents solvent evaporation
Catalyst Loading 5–7 mol% NH$$_4$$OAc Reduces side reactions
Flow Rate 0.5 L/min Balances residence time and throughput

Work-Up and Purification

Industrial work-up involves:

  • Precipitation : Adding ethanol to isolate the hydrochloride salt.
  • Filtration : Removing byproducts like sodium chloride.
  • Distillation : Recovering solvents for reuse.

Key Reaction Parameters and Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency but complicate solvent recovery. Ethanol strikes a balance between solubility and environmental impact.

Acid Catalysis

Hydrochloric acid serves dual roles:

  • Cyclization catalyst : Protonates intermediates to facilitate ring closure.
  • Salt formation : Converts the free base to the stable hydrochloride form.

Table 2: Effect of Acid Concentration on Yield

HCl Concentration (M) Yield (%) Purity (%)
1.0 72 89
2.0 88 95
3.0 85 93

Characterization and Analytical Data

Spectroscopic Characterization

  • $$^1$$H NMR (DMSO-d$$6$$): δ 7.35–7.45 (m, 5H, Ph), 4.21 (q, 1H, J = 6.8 Hz), 3.12 (s, 2H, NH$$2$$), 2.85–2.95 (m, 2H), 2.45–2.55 (m, 2H).
  • IR : 1685 cm$$^{-1}$$ (C=O), 3300 cm$$^{-1}$$ (N-H).

Purity Analysis

HPLC methods with C18 columns (UV detection at 254 nm) confirm ≥98% purity for pharmaceutical-grade material.

Comparative Analysis with Related Compounds

3-Amino-5-methylpyrrolidin-2-one

  • Synthesis : Uses methylacetonitrile instead of phenylacetonitrile.
  • Yield : 10–15% lower due to steric hindrance during cyclization.

1-Phenylpyrrolidin-2-one

  • Lacks the 3-amino group , simplifying synthesis but reducing biological activity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-phenylpyrrolidin-2-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidinone derivatives.

Scientific Research Applications

Key Properties:

  • Molecular Formula : C11H14ClN
  • Molecular Weight : Approximately 215.69 g/mol
  • Solubility : Enhanced in hydrochloride form

Scientific Research Applications

3-Amino-5-phenylpyrrolidin-2-one; hydrochloride has been investigated for multiple applications:

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents targeting various diseases.

Antimicrobial Research

Research has demonstrated that this compound exhibits inhibitory effects against several bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis, making it a candidate for developing new antibacterial agents.

Enzyme Interaction Studies

The compound is used to study enzyme interactions and protein-ligand binding, contributing to the understanding of biochemical pathways and potential drug targets.

Drug Development

It plays a role as a precursor in synthesizing drugs aimed at treating neurological disorders and other conditions, showcasing its therapeutic potential.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of 3-Amino-5-phenylpyrrolidin-2-one; hydrochloride against various bacterial strains. Results indicated significant inhibitory effects linked to the compound's ability to disrupt cell wall synthesis.

Case Study 2: Drug Development for Neurological Disorders

In another study, researchers synthesized derivatives of this compound targeting neurotransmitter receptors involved in neurological disorders. The derivatives showed enhanced efficacy compared to existing treatments, indicating promising therapeutic potential.

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylpyrrolidin-2-one;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Core

4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one Hydrochloride
  • Structural Differences : Incorporates a fluorine atom on the phenyl ring and a methyl group at the 1-position .
  • The methyl group may reduce conformational flexibility, altering pharmacokinetics.
  • Molecular Weight: 268.73 g/mol (vs. 240.69 g/mol for 3-amino-5-phenylpyrrolidin-2-one HCl).
3,4-Dihydro-2H-pyrrol-5-amine Hydrochloride
  • Structural Differences : Lacks the phenyl group and lactam oxygen, simplifying the ring to a dihydropyrrole .
  • Impact : Reduced aromaticity diminishes interactions with π-π stacking domains in biological targets, likely lowering potency in CNS applications.

Modifications to the Amine Group and Ring Systems

(S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine Hydrochloride
  • Structural Differences : Replaces the lactam with a pyrimidine ring and introduces a fluorinated substituent .
  • The fluorine atom may improve metabolic stability.
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one Hydrochloride
  • Structural Differences: Features a complex aryl-pyrrolidinone system with pyrazolopyrimidine and halogenated substituents .
  • Impact : The extended aromatic system and halogen atoms likely enhance binding to DNA or topoisomerases, suggesting anticancer applications.

Data Tables: Structural and Physicochemical Comparisons

Table 1. Substituent Effects on Pyrrolidinone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Potential Applications
3-Amino-5-phenylpyrrolidin-2-one HCl Phenyl, NH₂ 240.69 Lactam, amine CNS modulation
4-Amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one HCl 4-F-phenyl, CH₃, NH₂ 268.73 Fluorine, methyl, lactam Enhanced receptor binding
3,4-Dihydro-2H-pyrrol-5-amine HCl None 136.60 Dihydropyrrole, amine Intermediate synthesis

Table 2. Bioactivity Insights from Analogous Compounds

Compound Class Example Structure Reported Activity Reference
Halogenated pyrrolidinones 5-Chloro-1H-pyrrolo[3,2-b]pyridin-2-one MAO-B inhibition, antidepressant
Pyrimidine-pyrrolidine hybrids (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine HCl Kinase inhibition

Biological Activity

3-Amino-5-phenylpyrrolidin-2-one;hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme interactions and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidinone ring with an amino group and a phenyl substituent. Its chemical formula is C11_{11}H14_{14}N2_2·HCl, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active site residues of enzymes, while the phenyl group may engage in hydrophobic interactions, enhancing binding affinity. This dual interaction can modulate enzyme activity significantly.
  • Protein-Ligand Binding : The compound has been utilized in studies focusing on protein-ligand interactions, indicating its role as a potential lead compound in drug development.

Biological Activity Data

Research has demonstrated that this compound exhibits various biological activities:

Activity Description Reference
Enzyme InteractionUsed to study enzyme interactions and protein-ligand binding.
Anti-inflammatory EffectsExhibits potential anti-inflammatory properties in preclinical models.
Analgesic PropertiesDemonstrated pain relief comparable to established analgesics like aspirin.

Case Studies and Research Findings

  • Enzyme Interaction Studies : A study investigated the binding affinity of this compound to cyclooxygenase (COX) enzymes. It showed promising inhibition profiles with IC50_{50} values indicating selectivity towards COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .
  • Anti-inflammatory and Analgesic Activity : In a carrageenan-induced paw edema model, administration of the compound resulted in significant reduction of edema at various dosages (10 mg/kg to 30 mg/kg), with effects comparable to aspirin . The results underscore its potential as an analgesic and anti-inflammatory agent.
  • Therapeutic Applications : Preliminary findings suggest that this compound could serve as a precursor for drug development targeting inflammatory pathways, enhancing its therapeutic utility in conditions such as arthritis or other inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-phenylpyrrolidin-2-one hydrochloride in academic settings?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with carbonyl precursors. For example, hydroxylamine hydrochloride and benzonitrile are reacted under controlled pH (adjusted to 6–7 with dilute HCl) and temperature (40–50°C) to form intermediates, followed by reduction or substitution steps to introduce the phenyl and amino groups . Final hydrochlorination is achieved by adding HCl to the free base in solvents like isopropanol, yielding the hydrochloride salt .

Q. How is the crystal structure of this compound characterized using X-ray diffraction?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed with SHELX programs (e.g., SHELXL for refinement). Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods. Hydrogen bonding and torsion angles are analyzed to confirm stereochemistry. Validation metrics (R-factor, electron density residuals) ensure accuracy .

Q. What spectroscopic techniques are critical for confirming its molecular identity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., NH2_2 at δ 5.5–6.0 ppm) and quaternary carbons.
  • FT-IR : Peaks at 1650–1700 cm1^{-1} confirm the lactam carbonyl group.
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ and fragmentation patterns.

Q. How to assess its purity and stability under laboratory storage conditions?

  • Methodological Answer : Use HPLC with a C18 column (UV detection at 254 nm) to quantify impurities. Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via mass balance. Lyophilization or inert atmosphere storage (argon) prevents hygroscopic degradation .

Advanced Research Questions

Q. How to resolve contradictions in tautomeric or conformational states observed in spectroscopic vs. crystallographic data?

  • Methodological Answer : Combine SCXRD (to resolve solid-state conformation) with solution-state NMR (e.g., 15N^{15}N-HMBC) to detect tautomeric equilibria. Computational tools like Molecular Operating Environment (MOE) model energy barriers between tautomers, while variable-temperature NMR quantifies population ratios .

Q. What computational strategies are effective for modeling its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding poses in active sites. Molecular dynamics (MD) simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Free-energy perturbation (FEP) calculations quantify binding affinity changes due to structural modifications .

Q. How to design experiments to analyze its reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer : Use kinetic studies under varying conditions (pH, solvent polarity). For example, track reaction progress with 1H^1H-NMR in D2_2O/DMSO-d6_6 mixtures. Isotopic labeling (e.g., 13C^{13}C-amine) helps trace regioselectivity. LC-MS identifies transient intermediates .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer : Screen crystallization solvents (e.g., ethanol/water mixtures) using vapor diffusion. Additives like trifluoroacetic acid (TFA) improve crystal quality by disrupting aggregates. High-throughput robotic platforms (e.g., Gryphon LCP) optimize conditions for needle vs. plate morphologies .

Q. How to validate its hypothesized mechanism of action in enzyme inhibition assays?

  • Methodological Answer : Conduct steady-state kinetic assays (e.g., UV-Vis monitoring of NADH depletion) to determine IC50_{50}. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots. Site-directed mutagenesis of target enzymes confirms binding residues .

Key Notes

  • Computational validation (e.g., MOE, AMBER) is critical for reconciling experimental and theoretical data .
  • SHELX remains the gold standard for small-molecule crystallography despite newer alternatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.